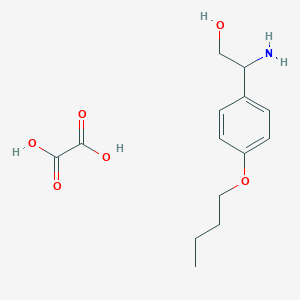
2-氨基-2-(4-丁氧基苯基)乙醇草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-butoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C12H19NO2·C2H2O4. It is known for its unique structure, which includes an amino group, a butoxyphenyl group, and an ethanol moiety. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.
科学研究应用
2-Amino-2-(4-butoxyphenyl)ethanol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate typically involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxyphenyl-2-nitroethanol. This intermediate is then reduced to 2-amino-2-(4-butoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the reaction of 2-amino-2-(4-butoxyphenyl)ethanol with oxalic acid to form the oxalate salt .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Amino-2-(4-butoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, simpler amines, and substituted phenyl ethanol derivatives .
作用机制
The mechanism of action of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxyphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(4-ethoxyphenyl)ethanol
- 2-Amino-2-(4-propoxyphenyl)ethanol
Uniqueness
Compared to similar compounds, 2-Amino-2-(4-butoxyphenyl)ethanol oxalate has a longer alkyl chain in the butoxy group, which can influence its hydrophobicity and interaction with biomolecules. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
生物活性
2-Amino-2-(4-butoxyphenyl)ethanol oxalate, with the CAS number 1177317-09-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H19NO2·C2H2O4
- Purity : ≥ 95%
- Storage Conditions : Recommended at room temperature or -20°C for optimal stability .
The biological activity of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate is primarily attributed to its structural features:
- Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing interaction with enzymes and receptors.
- Butoxyphenyl Group : This hydrophobic moiety can influence the compound's affinity for lipid membranes and protein targets, potentially modulating various signaling pathways .
Pharmacological Effects
Research indicates that compounds similar to 2-Amino-2-(4-butoxyphenyl)ethanol oxalate may exhibit various pharmacological effects, including:
- Agonistic Activity on Receptors : Studies have shown that related compounds can activate specific G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .
- Potential Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, suggesting a possible role in treating neurodegenerative diseases.
Case Studies
- GPR88 Activation : A study highlighted the activation of GPR88 by related compounds, leading to reduced alcohol intake in animal models. This suggests potential therapeutic applications in addiction treatment .
- Cardiovascular Implications : Investigations into the agonistic effects on beta-adrenergic receptors indicate that similar compounds may influence cardiovascular functions, providing insights into their use in heart-related therapies .
Comparative Analysis
To better understand the biological activity of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate, a comparison with structurally similar compounds is useful:
| Compound Name | Receptor Activity | Notable Effects |
|---|---|---|
| 2-Amino-2-(3,4-dimethoxyphenyl)ethanol oxalate | Moderate GPR88 Agonism | Reduced anxiety-like behavior |
| 2-Amino-2-(4-methoxyphenyl)ethanol oxalate | Low affinity for β-ARs | Potential antidepressant effects |
| 2-Amino-2-(4-butoxyphenyl)ethanol oxalate | High β3-AR Agonism | Improved metabolic regulation |
属性
IUPAC Name |
2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMRGVRMNBUYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














